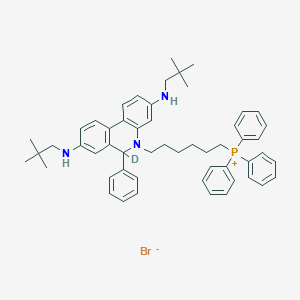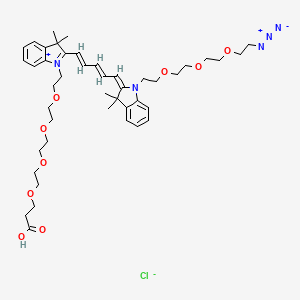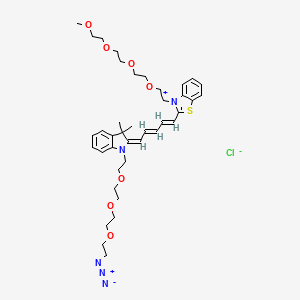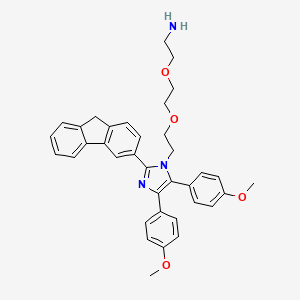
PBP1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PBP1 is a selective inducer of i-motif structures from the unstructured single-stranded DNA conformations which upregulates BCL-2 gene expression in cancer cells.
Aplicaciones Científicas De Investigación
Proteomic Analysis and Biomarker Discovery
1-Bromopropane (1-BP) exposure in workers has been linked to nervous system dysfunction and other symptoms. A comprehensive proteomic analysis comparing healthy individuals, workers exposed to 1-BP (WBP), and poisoned patients (PBP) revealed significant differences in protein expression related to immune response, neuron system regulation, blood coagulation, wound healing, endopeptidase activity, lipid metabolic processes, and apoptosis. This study highlights the potential of proteomic profiling in understanding the toxicological impact of chemicals like 1-BP and in identifying biomarkers for early diagnosis of poisoning (Miao et al., 2018).
DNA Damage Response and Cancer Prognosis
The expression of p53-binding protein 1 (53BP1) plays a crucial role in the DNA damage response and genomic stability. A study on extrahepatic cholangiocarcinoma patients revealed that alterations in 53BP1 expression at ductal resection margins are significant predictors of local recurrence. This research suggests that 53BP1 nuclear staining can serve as a marker for endogenous double-strand breaks and may have predictive value for cancer recurrence, emphasizing the importance of early DNA damage response in cancer prognosis (Wakai et al., 2011).
Prognostic Biomarker in Stomach Adenocarcinoma
The protein phosphatase 1 regulatory subunit 3 (PPP1R3B) gene has been investigated for its potential as a prognostic biomarker in stomach adenocarcinoma (STAD). Elevated expression of PPP1R3B in STAD tissues correlates with poorer patient outcomes, suggesting its role as an independent predictive factor for survival. This research provides insights into the potential of PPP1R3B in guiding prognosis and treatment strategies for patients with STAD (Zhu et al., 2022).
Propiedades
Nombre del producto |
PBP1 |
|---|---|
Fórmula molecular |
C40H48N14O5 |
Peso molecular |
804.92 |
Nombre IUPAC |
4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(4-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C40H48N14O5/c1-52(2)18-5-19-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-12-8-26(9-13-30)45-39(57)33-6-3-16-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-14-10-27(11-15-31)46-40(58)34-7-4-17-42-34/h8-15,20-21,24-25,33-34,41-42H,3-7,16-19,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |
Clave InChI |
SDOKCDMDGCUUQI-HEVIKAOCSA-N |
SMILES |
O=C(C1=NC(C(NCC2=CN(C3=CC=C(NC([C@H]4NCCC4)=O)C=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=C(NC([C@H]7NCCC7)=O)C=C6)N=N5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PBP-1; PBP 1; PBP1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










